molecular formula C13H19NO5 B2477752 3-Oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid 7-tert-butyl 2-methyl ester CAS No. 910332-68-2

3-Oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid 7-tert-butyl 2-methyl ester

Cat. No. B2477752
CAS RN: 910332-68-2
M. Wt: 269.297
InChI Key: FRSSKCYREXGZOH-ZQTLJVIJSA-N
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Description

The compound “3-Oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid 7-tert-butyl 2-methyl ester” is a chemical with the CAS Number: 910332-68-2 . It has a molecular weight of 269.3 and its IUPAC name is 7-(tert-butyl) 2-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19NO5/c1-13(2,3)19-12(17)14-7-5-6-8(14)10(15)9(7)11(16)18-4/h7-9H,5-6H2,1-4H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.3 . More detailed physical and chemical properties might be available in specialized chemical databases or safety data sheets.

Scientific Research Applications

Anticancer Activity

Norcantharidin analogues, including compounds with bicyclo[2.2.1]heptane structures similar to 3-Oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid, have demonstrated potential anticancer activities. Norcantharidin, a demethylated form of cantharidin with a bicyclo[2.2.1]heptane core, shows strong anticancer activity while eliminating many side effects associated with cantharidin. Structural modifications to norcantharidin have led to analogues with enhanced anticancer activities, highlighting the importance of bicyclo[2.2.1]heptane structures in medicinal chemistry for anticancer drug development (L. Deng & Shenlong Tang, 2011).

Catalytic Oxidation Applications

Compounds containing bicyclo[2.2.1]heptane structures have been explored for their applications in catalytic oxidation processes. For instance, the oxidation of cyclohexene, which can produce various industrially relevant intermediates, demonstrates the utility of bicyclic structures in facilitating selective and controllable oxidation reactions. This has significant implications for synthetic chemistry, where bicyclic compounds serve as intermediates for a wide range of products (Hongen Cao et al., 2018).

Significance in Pharmaceutical Research

Norbornane compounds, including bicyclo[2.2.1]heptanes, have been extensively researched for their pharmaceutical applications. These compounds are not only used as medicaments but also serve as valuable molecules for studying structure-activity relationships due to their unique molecular shape and fixed position of substituents. This highlights the relevance of bicyclo[2.2.1]heptane structures in drug research, offering insights into how the specific compound might be applied in medicinal chemistry (G. Buchbauer & I. Pauzenberger, 1991).

Biotechnological and Green Chemistry Applications

Bicyclo[2.2.1]heptane structures and their derivatives also find applications in green chemistry and biotechnology. For instance, lactic acid, a compound related to the broader family of carboxylic acids, serves as a precursor for producing a variety of chemicals through biotechnological routes. This includes the synthesis of biodegradable polymers and other chemicals such as pyruvic acid, acrylic acid, and lactate esters, demonstrating the versatility of bicyclic and carboxylic acid derivatives in sustainable chemistry applications (Chao Gao et al., 2011).

Safety and Hazards

For safety information and potential hazards associated with this compound, it’s best to refer to its Material Safety Data Sheet (MSDS) . The MSDS will provide comprehensive information about handling, storage, and disposal.

properties

IUPAC Name

7-O-tert-butyl 2-O-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-7-5-6-8(14)10(15)9(7)11(16)18-4/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSSKCYREXGZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(=O)C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 7-tert-butyl 2-methyl 3-oxo-7-azabicyclo[2.2.1]hept-5-ene-2,7-dicarboxylate (50 g, 187.07 mmol, 1.00 equiv), MeOH (500 mL), and Pd/C (5 g, 10%) was stirred overnight at room temperature under a hydrogen atmosphere. The reaction was filtered, and the filtrate was concentrated under vacuum to afford 7-tert-butyl 2-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate.
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

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